N-tert-butyl-3-[[(Z)-3-phenylprop-2-enoyl]amino]benzamide
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Overview
Description
N-tert-butyl-3-[[(Z)-3-phenylprop-2-enoyl]amino]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a tert-butyl group, a phenylprop-2-enoyl group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-3-[[(Z)-3-phenylprop-2-enoyl]amino]benzamide can be achieved through several methods. One common approach involves the Ritter reaction, where a nitrile reacts with a tertiary alcohol in the presence of a strong acid to form the desired amide . For instance, the reaction of tert-butyl benzoate with nitriles catalyzed by zinc perchlorate (Zn(ClO4)2·6H2O) under solvent-free conditions at 50°C has been reported to yield N-tert-butyl amides efficiently .
Industrial Production Methods
Industrial production of benzamides often involves the direct condensation of carboxylic acids and amines. This can be facilitated by using catalysts such as diatomite earth immobilized with ionic liquids and zirconium chloride (ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and short reaction times.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-3-[[(Z)-3-phenylprop-2-enoyl]amino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, zinc perchlorate, and various Lewis acids . Reaction conditions typically involve moderate temperatures and solvent-free environments to enhance efficiency and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-tert-butyl-3-[[(Z)-3-phenylprop-2-enoyl]amino]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of N-tert-butyl-3-[[(Z)-3-phenylprop-2-enoyl]amino]benzamide involves its interaction with molecular targets such as enzymes and receptors. The amide linkage allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function . The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
N-tert-butylbenzamide: Similar in structure but lacks the phenylprop-2-enoyl group.
N-butylbenzamide: Similar but with a butyl group instead of a tert-butyl group.
N-(tert-Butyl)-3-[(tert-butylamino)sulfonyl]benzamide: Contains a sulfonyl group, making it distinct in reactivity and applications.
Uniqueness
N-tert-butyl-3-[[(Z)-3-phenylprop-2-enoyl]amino]benzamide is unique due to its combination of a tert-butyl group, phenylprop-2-enoyl group, and amide linkage. This combination imparts specific chemical properties and reactivity, making it valuable for diverse applications in research and industry.
Properties
IUPAC Name |
N-tert-butyl-3-[[(Z)-3-phenylprop-2-enoyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-20(2,3)22-19(24)16-10-7-11-17(14-16)21-18(23)13-12-15-8-5-4-6-9-15/h4-14H,1-3H3,(H,21,23)(H,22,24)/b13-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDWQXSUAYEOCD-SEYXRHQNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=CC=C1)NC(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)C1=CC(=CC=C1)NC(=O)/C=C\C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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